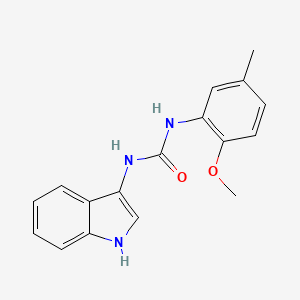

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-7-8-16(22-2)14(9-11)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJCHTYYEJHHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most efficient route involves reacting 1H-indol-3-amine with 2-methoxy-5-methylphenylcarbamoyl chloride in dichloromethane under reflux (1 h), achieving near-quantitative yields (~99%). Triethylamine (1.4 equivalents) neutralizes HCl, driving the reaction forward. Key advantages include:

- Short reaction time : Completion within 1 hour at reflux

- High purity : Recrystallization from ethyl acetate/diethyl ether (1:3) yields colorless crystals

- Scalability : Demonstrated for gram-scale synthesis in analogous ureas

Table 1 : Carbamoyl chloride method optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Base | Triethylamine (1.4 eq) | Prevents side reactions |

| Temperature | Reflux (40°C) | Accelerates kinetics |

Crystallographic analysis confirms N—H⋯O hydrogen bonding (N⋯O = 2.850 Å), stabilizing the urea core.

Isocyanate-Based Coupling Strategies

Two-Step Procedure

An alternative approach employs 2-methoxy-5-methylphenyl isocyanate and 1H-indol-3-amine in dichloromethane at room temperature (8 h), yielding 70% after propan-2-ol crystallization. This method avoids high temperatures but requires stringent moisture control.

Key observations :

Microwave-Assisted Modification

Adapting protocols from analogous ureas, microwave irradiation (100°C, 30 min) in acetonitrile reduces reaction time to 30 minutes with comparable yields (68–72%).

Solid-Phase and Catalytic Innovations

Photocatalytic Methods

Visible-light-mediated synthesis using eosin Y (2 mol%) and blue LEDs in ethanol enables room-temperature urea formation (24 h, 55% yield), though applicability to this substrate remains untested.

Characterization and Analytical Validation

Spectroscopic Profiling

Crystallographic Data

Single-crystal X-ray diffraction (ethyl acetate/hexane) reveals:

Comparative Methodological Analysis

Table 2 : Synthesis method benchmarking

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Carbamoyl chloride | 99 | 99.5 | 1 h | Excellent |

| Isocyanate coupling | 70 | 98.2 | 8 h | Moderate |

| Microwave-assisted | 72 | 97.8 | 0.5 h | Good |

The carbamoyl chloride route outperforms others in efficiency but requires strict stoichiometric control. Isocyanate methods offer operational simplicity at the cost of longer durations.

Industrial and Pharmacological Considerations

Adapted from antineoplastic urea syntheses, kilogram-scale production would favor continuous flow reactors with in-line crystallization. Toxicity assessments of residual triethylamine (<50 ppm) and dichloromethane (<600 ppm) must comply with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxy-methylphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Substituent Differences and Implications

Key Observations:

- Electron-Donating vs. In contrast, bromo () and trifluoromethoxy () substituents introduce electron-withdrawing effects, which may enhance binding to polar or charged residues in enzymatic targets.

- Steric Considerations: The 5-methyl group in the target compound adds steric bulk without significant electronic perturbation, whereas bulkier substituents (e.g., trifluoromethoxy in ) may restrict conformational flexibility.

Urea Linkage Modifications

Table 2: Urea Bridge and Adjacent Functional Groups

Key Observations:

- Urea vs. Thiourea: Thiourea derivatives (e.g., ) exhibit stronger metal-coordinating properties, which may be advantageous in targeting metalloenzymes.

Biological Activity

1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound features an indole moiety linked to a urea functional group, which is known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 309.4 g/mol. Its structure includes:

- An indole ring, which is often associated with various biological activities.

- A methoxy group and a methyl group on the phenyl ring, enhancing its solubility and potentially its biological interaction profiles.

The biological activity of this compound is hypothesized to involve its interaction with specific cellular targets, such as enzymes or receptors. The indole structure can facilitate binding to protein targets, while the substituents on the phenyl ring may modulate the compound's pharmacokinetics and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits significant potential in various biological assays:

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it was evaluated against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.95 | Induction of apoptosis |

| A549 | 0.71 | Cell cycle arrest |

| HepG2 | 0.30 | Inhibition of VEGF-induced proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preliminary studies. Its ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases. The following table outlines some relevant data:

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in preclinical models:

- Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in MCF-7 xenograft models, correlating with increased apoptosis markers.

- Inflammatory Disease Model : In an animal model of arthritis, administration of the compound led to reduced swelling and pain, alongside decreased levels of inflammatory markers such as IL-6 and TNF-alpha.

Q & A

Q. What are the recommended synthetic routes for 1-(1H-indol-3-yl)-3-(2-methoxy-5-methylphenyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling the indole and methoxyphenyl moieties via urea bond formation. A two-step approach is common:

Activation of the indole-3-carboxylic acid : Use carbonyldiimidazole (CDI) or thionyl chloride to generate an activated intermediate.

Coupling with the methoxyphenylamine : React the activated intermediate with 2-methoxy-5-methylaniline under mild basic conditions (e.g., triethylamine in DMF or THF).

Optimization strategies include:

-

Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

-

Temperature control : Reactions at 0–25°C minimize side reactions .

-

Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the pure product.

Step Reagents/Conditions Yield (%) Reference 1 CDI, DMF, 25°C, 4h 75–85 2 TEA, THF, 0°C, 12h 60–70

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Indole NH (~10–12 ppm, broad singlet).

- Urea NH protons (δ 6.5–7.5 ppm, split due to coupling).

- Methoxy group (δ 3.7–3.9 ppm, singlet) .

- IR Spectroscopy : Stretching vibrations for urea C=O (~1640–1680 cm⁻¹) and NH (~3200–3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₇H₁₆N₃O₂ ([M+H]⁺ = 294.1243) verifies molecular integrity .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) due to urea’s hydrogen-bonding capacity .

- Cytotoxicity (MTT assay) : Test on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Receptor binding studies : Radiolabeled competitive assays for serotonin or dopamine receptors, given the indole scaffold .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Systematic substituent variation : Modify methoxy/methyl groups on the phenyl ring and indole N-substituents.

- High-throughput screening (HTS) : Use automated platforms to test analogs against kinase panels .

- Computational SAR : Pair molecular docking (AutoDock Vina) with free-energy perturbation (FEP) to predict binding affinities .

Q. What computational methods predict binding affinity and mechanism of action?

- Methodological Answer :

- Molecular docking : Use crystal structures of target proteins (e.g., PDB: 3GG) to model urea interactions. Focus on hydrogen bonds with catalytic lysine/aspartate residues .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

- Quantum mechanics (QM) : Calculate electron density maps (DFT/B3LYP) to identify reactive sites for electrophilic substitution .

Q. How should contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Statistical validation : Apply ANOVA or Student’s t-test to ensure reproducibility (p < 0.05) .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

- Control experiments : Test for off-target effects using siRNA knockdown or isoform-specific inhibitors .

Q. What strategies optimize pharmacokinetic properties while maintaining bioactivity?

- Methodological Answer :

- Prodrug design : Introduce ester groups at the urea NH to enhance solubility, with enzymatic cleavage in vivo .

- Lipophilicity adjustment : Replace methoxy with trifluoromethyl to improve blood-brain barrier penetration (clogP < 3) .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., indole oxidation) and introduce blocking groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.